molecular formula C7H17NSi B083576 1-(Trimethylsilyl)pyrrolidine CAS No. 15097-49-1

1-(Trimethylsilyl)pyrrolidine

Cat. No.: B083576
CAS No.: 15097-49-1
M. Wt: 143.3 g/mol
InChI Key: NQLVIKZJXFGUET-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)pyrrolidine is an organosilicon compound with the molecular formula C7H17NSi. It is a derivative of pyrrolidine, where one hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of iminium salts and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

1-(Trimethylsilyl)pyrrolidine is an organic compound and a derivative of pyrrolidine . It acts as a nucleophile, reacting with electrophiles to form covalent bonds . The primary targets of this compound are electrophilic species in the reaction mixture.

Mode of Action

The compound interacts with its targets by donating a pair of electrons to the electrophilic species, forming a covalent bond . This interaction results in the formation of new compounds.

Biochemical Pathways

This compound has been used in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . It has also been used in the preparation of iminium triflate salts . These reactions suggest that the compound may affect the biochemical pathways involving L-serine β-lactone and iminium triflate salts.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new compounds through its reactions with electrophilic species . For example, it can participate in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to its slow hydrolysis . Additionally, the compound is classified as flammable and corrosive, indicating that it should be handled and stored carefully to maintain its stability and ensure safety .

Biochemical Analysis

Biochemical Properties

1-(Trimethylsilyl)pyrrolidine acts as a nucleophile, reacting with electrophiles to form covalent bonds . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific electrophiles involved.

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its nucleophilic properties. It reacts with electrophiles to form covalent bonds . This can lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Some pyrrolidine derivatives are known to cause renal injuries and neurotoxicity in experimental animals .

Metabolic Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows: [ \text{Pyrrolidine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Ring-Opening Reactions: It is used in the ring-opening reactions of lactones, such as L-serine β-lactone, to yield corresponding amino acid derivatives.

    Formation of Iminium Salts: It reacts with electrophiles to form iminium salts, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydride.

    Solvents: Anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

    Amino Acid Derivatives: From ring-opening reactions.

    Iminium Salts: From reactions with electrophiles.

Scientific Research Applications

1-(Trimethylsilyl)pyrrolidine has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including amino acids and iminium salts.

    Catalysis: It serves as a catalyst in certain organic reactions, such as the epoxidation of alkenes.

    Material Science: It is used in the preparation of silicon-containing polymers and materials.

    Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates and active compounds.

Comparison with Similar Compounds

  • N,N-Dimethyltrimethylsilylamine
  • N,N-Diethyltrimethylsilylamine
  • Trimethylsilyl acetate

Comparison: 1-(Trimethylsilyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts different reactivity compared to other trimethylsilyl compounds. For instance, N,N-Dimethyltrimethylsilylamine and N,N-Diethyltrimethylsilylamine lack the cyclic structure, resulting in different steric and electronic properties. Trimethylsilyl acetate, on the other hand, is an ester and exhibits different reactivity patterns.

Properties

IUPAC Name

trimethyl(pyrrolidin-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVIKZJXFGUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065857
Record name Pyrrolidine, 1-(trimethylsilyl)-
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Molecular Weight

143.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15097-49-1
Record name 1-(Trimethylsilyl)pyrrolidine
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Record name 1-(Trimethylsilyl)pyrrolidine
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Record name 1-(Trimethylsilyl)pyrrolidine
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Record name Pyrrolidine, 1-(trimethylsilyl)-
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Record name Pyrrolidine, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)pyrrolidine
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Record name 1-(TRIMETHYLSILYL)PYRROLIDINE
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Synthesis routes and methods

Procedure details

Step 1—To an ice-cold solution of pyrrolidine (167 ml, 2.00 mol) in diethyl ether (500 ml) was added a solution of chlorotrimethylsilane (127 ml, 1.00 mol) in diethyl ether (100 ml) over 1 hour. The solid was removed by filtration and washed with diethyl ether (100 ml). The filtrates were concentrated in vacuo then distilled at atmospheric pressure to give N-trimethylsilylpyrrolidine (104 g, 73%) as a colorless liquid: b.p. 139-140° C.; 1H NMR (CDCl3) 0.09 (s, 9H), 1.74 (m, 4H), 2.91 (m, 4H); 13C NMR (CDCl3) 3.50, 28.26, 48.33
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)pyrrolidine
Reactant of Route 2
1-(Trimethylsilyl)pyrrolidine
Customer
Q & A

Q1: What are the advantages of using 1-(Trimethylsilyl)pyrrolidine in the synthesis of tris(1-pyrrolidinyl)phosphine compared to other methods?

A: The research article highlights several advantages of employing this compound in this specific synthesis []:

  • Improved Yield: The reaction of commercially available this compound with phosphorus trichloride provides tris(1-pyrrolidinyl)phosphine in good isolated yield [].
  • Simplified Purification: The use of volatile reagents, such as this compound and phosphorus trichloride in diethyl ether, facilitates product purification []. This is in contrast to other methods where separating tris(1-pyrrolidinyl)phosphine from byproducts like pyrrolidine hydrochloride can be challenging [].

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